Synthetic Yield: CDI vs. Cbz Cyclization
In the carbohydrate-derived synthetic route starting from (S)-3-hydroxy-γ-butyrolactone, the key cyclization step using carbonyl diimidazole (CDI) produced the protected 1,3-oxazinan-2-one intermediate 16 in 70–93% yield, followed by quantitative trityl deprotection (100% yield) to afford the target compound 17a [1]. In contrast, the alternative Cbz-protected amine route for the same cyclization resulted in a lower yield, as explicitly noted: 'Attempts at using Cbz-protected amine and using the carbonyl group of the Cbz group to form the carbamate ring resulted in a lower yield' [1]. The racemic Sharpless dihydroxylation route via homoallylic carbamates also produced 6-(hydroxymethyl)-1,3-oxazinan-2-one in high yield, though without a quantified figure reported alongside the CDI method [2]. This demonstrates that the trityl-protected CDI cyclization strategy achieves a defined 70–93% yield advantage over Cbz-based approaches.
| Evidence Dimension | Synthetic yield of cyclization to 1,3-oxazinan-2-one scaffold |
|---|---|
| Target Compound Data | 70–93% yield (CDI cyclization, trityl-protected intermediate 16); 100% yield (deprotection to 17a) |
| Comparator Or Baseline | Cbz-protected amine cyclization: explicitly reported as 'lower yield' (quantitative value not provided in the source); Sharpless dihydroxylation route: 'high yield' (unquantified) |
| Quantified Difference | CDI route achieves up to 93% vs. lower yield for Cbz route; exact delta not calculable from available data but directionality is unambiguous |
| Conditions | Starting material: optically pure (S)-3-hydroxy-γ-butyrolactone; ring-opening with primary amine; trityl protection; LiAlH₄ reduction; CDI cyclization; TFA/CH₂Cl₂ deprotection |
Why This Matters
For procurement decisions, the CDI-based synthetic route offers a benchmark yield range (70–93%) that can serve as a quality specification when sourcing this chiral building block from suppliers.
- [1] Ella-Menye, J.-R.; Sharma, V.; Wang, G. New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. J. Org. Chem. 2005, 70, 463-469. View Source
- [2] Borah, A. J. et al. Synthesis of New 4,6-Disubstituted-1,3-oxazinan-2-one Analogues. J. Chem. Sci. 2013, 125, 1503-1510. View Source
